molecular formula C8H5N3O3 B14709697 Cinnoline, 4-nitro-, 1-oxide CAS No. 13657-99-3

Cinnoline, 4-nitro-, 1-oxide

Katalognummer: B14709697
CAS-Nummer: 13657-99-3
Molekulargewicht: 191.14 g/mol
InChI-Schlüssel: HEOBQABYEWTBLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cinnoline, 4-nitro-, 1-oxide is an organic compound belonging to the class of N-heterocyclic compounds It is characterized by a cinnoline ring system with a nitro group at the 4-position and an oxide group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cinnoline, 4-nitro-, 1-oxide typically involves the nitration of cinnoline 1-oxide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Cinnoline, 4-nitro-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Cinnoline, 4-nitro-, 1-oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of cinnoline, 4-nitro-, 1-oxide involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Cinnoline, 4-nitro-, 1-oxide is unique due to the presence of both a nitro group and an oxide group on the cinnoline ring. This combination imparts distinct chemical reactivity and biological activities, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

13657-99-3

Molekularformel

C8H5N3O3

Molekulargewicht

191.14 g/mol

IUPAC-Name

4-nitro-1-oxidocinnolin-1-ium

InChI

InChI=1S/C8H5N3O3/c12-10-7-4-2-1-3-6(7)8(5-9-10)11(13)14/h1-5H

InChI-Schlüssel

HEOBQABYEWTBLN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN=[N+]2[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.